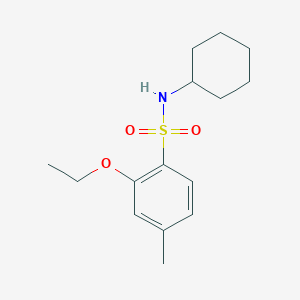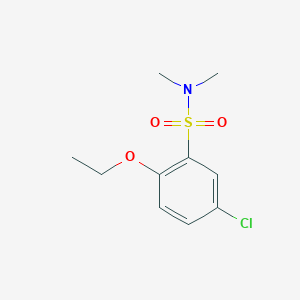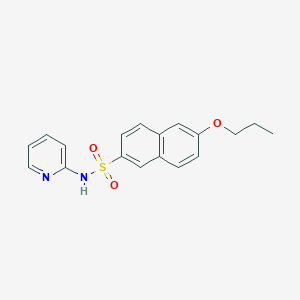![molecular formula C18H28N2O4S B275363 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)
1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as TEPP-46, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in scientific research. TEPP-46 is a selective inhibitor of the protein phosphatase 4 (PP4) complex, which is involved in a variety of cellular processes, including DNA damage response, cell cycle progression, and apoptosis.
Wirkmechanismus
1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide acts as a selective inhibitor of the PP4 complex by binding to the regulatory subunit of the complex, disrupting its interaction with the catalytic subunit. This results in the inhibition of the phosphatase activity of the PP4 complex, which in turn affects the cellular processes that are regulated by this complex.
Biochemical and Physiological Effects:
1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the DNA damage response pathway, which is important for maintaining genomic stability. 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is its selectivity for the PP4 complex, which allows for the specific inhibition of this complex without affecting other phosphatases. This makes it a valuable tool for studying the function of the PP4 complex in cellular processes and disease development. However, one limitation of 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is its relatively low potency, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of more potent inhibitors of the PP4 complex, which may have greater efficacy in cancer therapy. Additionally, further research is needed to fully understand the role of the PP4 complex in cellular processes and disease development, and 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide may be a valuable tool in this research. Finally, there may be potential for the use of 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide in combination with other cancer therapies to enhance their effectiveness.
Synthesemethoden
The synthesis of 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves several steps. The first step is the preparation of 3-tert-butyl-4-ethoxyphenylsulfonyl chloride, which is then reacted with piperidine to produce the final product, 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide. The synthesis of 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been described in detail in a number of scientific publications, including a study by Liu et al. (2011).
Wissenschaftliche Forschungsanwendungen
1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been widely used in scientific research as a tool to study the function of the PP4 complex. The PP4 complex is involved in a variety of cellular processes, and its dysregulation has been linked to a number of diseases, including cancer. By selectively inhibiting the PP4 complex, 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide can be used to study the role of this complex in cellular processes and disease development.
Eigenschaften
Molekularformel |
C18H28N2O4S |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H28N2O4S/c1-5-24-16-7-6-14(12-15(16)18(2,3)4)25(22,23)20-10-8-13(9-11-20)17(19)21/h6-7,12-13H,5,8-11H2,1-4H3,(H2,19,21) |
InChI-Schlüssel |
SWGWGAGOHVYCKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)(C)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)
